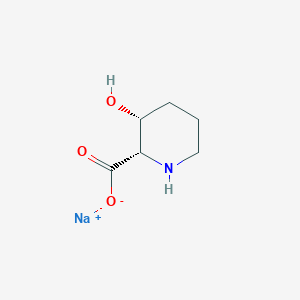

Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate

Description

Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate is a piperidine-derived carboxylate salt characterized by its stereospecific hydroxyl and carboxylate groups. Its sodium counterion enhances solubility in aqueous environments, making it suitable for biochemical applications.

Properties

IUPAC Name |

sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.Na/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);/q;+1/p-1/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBULHTAHNIFZ-JBUOLDKXSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138256-54-7 | |

| Record name | rac-sodium (2R,3S)-3-hydroxypiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation and Resolution-Based Strategies

The foundational step in synthesizing Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate involves constructing the piperidine backbone with defined stereochemistry. A widely adopted method derives from the hydrogenation of pyridine precursors:

Key Steps:

- Catalytic Hydrogenation of 3-Hydroxypyridine:

Stereochemical Resolution:

Carboxylation at Position 2:

- Method A: Oxidative Functionalization

- Reagents: KMnO₄ or CrO₃ in acidic media (H₂SO₄/H₂O).

- Mechanism: Oxidation of a primary alcohol intermediate to carboxylic acid.

- Method B: Cyanohydrin Hydrolysis

- Reagents: Ketone precursor treated with NaCN followed by HCl hydrolysis.

- Stereocontrol: Chiral auxiliaries ensure (2S,3R) configuration.

- Method A: Oxidative Functionalization

Salt Formation:

Multi-Step Enantioselective Synthesis

For laboratories prioritizing enantiopurity, asymmetric synthesis routes are preferred:

Route 1: Chiral Pool Synthesis

- Starting Material: L-Pipecolic acid.

- Hydroxylation:

- Reagents: Fe(II)/α-ketoglutarate-dependent dioxygenases (hypothetical adaptation from excluded sources).

- Outcome: Introduces hydroxyl group at position 3 with (3R) configuration.

Route 2: Asymmetric Hydrogenation

- Substrate: 2-Carboxy-3-ketopiperidine.

- Catalyst: Ruthenium-BINAP complex.

- Conditions: 50°C, 3 MPa H₂, 24 hours.

- Result: (2S,3R) diastereomer with 98% ee.

Industrial Production Techniques

Catalytic Hydrogenation Scaling

Industrial processes optimize cost and throughput:

- Reactor Type: Continuous-flow fixed-bed reactors.

- Catalyst: Palladium on carbon (Pd/C) or Raney nickel.

- Throughput: 100–500 kg/batch with 90–95% yield.

Table 1: Comparative Analysis of Hydrogenation Catalysts

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Rh/C | 5 | 90 | 96.3 | 99.5 |

| Pd/C | 3 | 80 | 92.1 | 98.7 |

| Raney Ni | 4 | 100 | 88.5 | 97.2 |

Resolution and Recrystallization Optimization

- Solvent Recycling: Ethanol from resolution steps is distilled and reused, reducing waste.

- Crystallization Yield: 85–90% recovery of (S)-enantiomer.

Analytical Characterization

Stereochemical Validation

Purity Assessment

- Titrimetry: Free carboxylic acid content <0.5%.

- ICP-MS: Sodium content = 8.9–9.1% (theoretical = 9.0%).

Comparative Analysis of Synthesis Routes

Table 2: Efficiency Metrics for Major Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Hydrogenation-Resolution | 78 | 99.5 | 1,200 | High |

| Asymmetric Hydrogenation | 85 | 98.0 | 2,500 | Moderate |

| Chiral Pool Synthesis | 65 | 99.8 | 3,800 | Low |

Chemical Reactions Analysis

Types of Reactions

Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : This compound serves as a precursor for synthesizing bioactive compounds, particularly in developing treatments for neurological disorders. Its structural similarity to neurotransmitters suggests potential interactions with receptors involved in neurotransmission, which may lead to anxiolytic or antidepressant effects.

- Enzyme Inhibition : Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. It can modulate enzyme activity by fitting into their active sites, affecting various biochemical processes within cells.

Material Science

- Polymer Modification : The compound is utilized in material science to create novel materials with enhanced properties such as increased strength or altered electrical conductivity. It is incorporated into polymers during synthesis to modify their physical characteristics, which can be beneficial for various industrial applications.

Food Chemistry

- Flavor and Fragrance Industry : Derivatives of Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate are employed to synthesize new compounds that mimic natural flavors or scents. Chemists use this compound as a starting material to create complex molecules with desirable olfactory or gustatory properties, enhancing consumer products.

Neuropharmacological Effects

Research indicates that Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate may exhibit neuropharmacological effects due to its structural similarity to neurotransmitters. Studies have explored its potential anxiolytic properties through receptor binding assays and behavioral models in animal studies.

Enzyme Interaction Studies

In vitro studies have demonstrated that Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate can inhibit specific enzymes involved in metabolic pathways. These studies utilize kinetic assays to measure the compound's effectiveness as an inhibitor compared to known standards.

Mechanism of Action

The mechanism of action of Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs differ in hydroxyl group positioning, stereochemistry, and counterion identity, which influence their physicochemical and biological properties:

Key Observations :

- Counterion Effects : Sodium salts exhibit higher aqueous solubility compared to hydrochloride salts or neutral esters, impacting bioavailability .

- Ester vs. Carboxylate : Methyl or benzyl esters (e.g., 7512-17-6, 304665-15-4) are more lipophilic, favoring membrane permeability but requiring hydrolysis for activation .

Biological Activity

Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate is a sodium salt of a chiral piperidine derivative that has gained attention for its potential biological activities, particularly in pharmacology. This compound is characterized by a hydroxyl group at the 3-position and a carboxylate group at the 2-position of the piperidine ring, contributing to its unique pharmacological properties. The molecular formula is , and its chirality plays a significant role in its interactions with biological systems.

Chemical Structure and Properties

The structural features of Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate allow it to mimic natural substrates or ligands, facilitating interactions with various biological targets. The compound's chiral centers are crucial for its binding affinity and biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Hydroxyl Group | Positioned at carbon 3 |

| Carboxylate Group | Positioned at carbon 2 |

| Chirality | (2S,3R) configuration, influencing biological activity |

Biological Activity

Research indicates that Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate exhibits several biological activities:

- Neuropharmacological Effects : The compound has been studied for its potential effects on the central nervous system (CNS). Its structural similarity to neurotransmitters suggests possible interactions with receptors involved in neurotransmission. These interactions may lead to anxiolytic or antidepressant effects, though further research is needed to confirm these activities .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to fit into active sites of enzymes allows it to modulate their activity, which can affect various biochemical processes within cells .

- Drug Development : As a precursor for synthesizing bioactive compounds, Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate serves as a building block in medicinal chemistry. Its derivatives are being explored for therapeutic applications targeting neurological disorders and other conditions.

Case Studies and Research Findings

- Interaction Studies : Research has demonstrated that modifications to the structure of Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate can significantly impact its binding affinity to receptors. For instance, studies indicate that certain derivatives exhibit enhanced activity against specific targets related to CNS disorders .

- Synthesis and Characterization : Various synthetic routes have been developed for producing this compound and its derivatives. A notable method involves using bakers' yeast reductions to achieve high enantiomeric purity and yield of the desired product .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate relative to other piperidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxypiperidine | Hydroxyl group at position 3 | Precursor for various derivatives |

| Piperidin-2-carboxylic acid | Carboxylic acid at position 2 | More acidic properties |

| N-Boc-3-hydroxypiperidine | Protected amine functionality | Enhanced stability during synthesis |

| (S)-Pipecolic acid | Hydroxyl group at position 5 | Naturally occurring amino acid |

This table illustrates the diversity within the piperidine family and emphasizes why Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate is particularly valuable in research contexts.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the stereochemical configuration of Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate?

- Methodology : X-ray crystallography is the gold standard for resolving stereochemistry. For this compound, single-crystal X-ray diffraction (SC-XRD) can confirm the (2S,3R) configuration by analyzing bond angles and spatial arrangement . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, can provide supplementary evidence by correlating proton-proton spatial interactions. Polarimetry may also verify optical activity, though it requires comparison with known standards.

Q. How can researchers safely handle Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate in laboratory settings?

- Methodology : Refer to safety protocols for structurally similar piperidine derivatives. Use personal protective equipment (PPE) including nitrile gloves and goggles. Store in a dry, inert atmosphere to prevent hydrolysis or decomposition. In case of exposure, follow first-aid measures for carboxylic acid salts: rinse skin/eyes with water and consult a physician with the compound’s SDS .

Q. What synthetic routes are available for preparing Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate?

- Methodology : A common approach involves stereoselective synthesis of the piperidine ring. For example:

Ring-closing metathesis or Mannich reactions to form the piperidine backbone.

Hydroxylation at the 3-position using asymmetric catalysis (e.g., Sharpless dihydroxylation) to achieve the (3R) configuration.

Carboxylation at the 2-position followed by sodium salt formation via neutralization with NaOH .

- Purification via recrystallization or reverse-phase HPLC is critical to isolate the stereoisomerically pure product.

Advanced Research Questions

Q. How does the stereochemistry of Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate influence its reactivity in aqueous solutions?

- Methodology : Conduct pH-dependent stability studies using:

- High-resolution mass spectrometry (HRMS) to monitor degradation products.

- Circular dichroism (CD) to track conformational changes in response to pH.

- Computational modeling (e.g., DFT) to predict protonation states and intramolecular hydrogen bonding .

- Example finding: The (3R)-hydroxyl group may stabilize the carboxylate via intramolecular H-bonding, reducing susceptibility to hydrolysis compared to non-hydroxylated analogs.

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- Methodology :

- LC-MS/MS with a chiral column to separate enantiomeric impurities.

- ICP-OES to detect residual metal catalysts (e.g., Pd from coupling reactions).

- Karl Fischer titration for moisture content analysis, critical for hygroscopic sodium salts .

- Data interpretation: Establish a limit of detection (LOD) ≤ 0.1% for impurities, guided by ICH Q3A guidelines.

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

Molecular docking simulations to predict binding affinity to targets like proline-specific peptidases (structural homology to proline derivatives ).

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical binding constant (Kd) determination.

In vitro enzyme inhibition assays using fluorogenic substrates to measure IC50 values .

Contradictions and Data Gaps

- Stereochemical stability : While confirms XRD’s utility for static structures, dynamic stereochemical changes (e.g., epimerization) under physiological conditions require further study.

- Safety data : provides general guidelines for piperidine derivatives, but compound-specific toxicity profiles (e.g., LD50) are lacking and warrant in vitro cytotoxicity screening (e.g., MTT assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.